2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE
CAS No.: 19490-60-9
VCID: VC20753566
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 2-Amino-3',4'-Dihydroxypropiophenone2-Amino-3',4'-dihydroxypropiophenone, also known by its CAS number 19490-60-9, is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized as an aromatic amine and phenolic compound, featuring a propanone backbone with hydroxyl and amino functional groups. SynthesisThe synthesis of 2-amino-3',4'-dihydroxypropiophenone typically involves multi-step organic reactions, starting from readily available phenolic compounds and amino acids. One common method includes the condensation of substituted phenols with propanones under acidic or basic conditions, facilitating the formation of the desired product. Applications2-Amino-3',4'-dihydroxypropiophenone has various applications in research and industry:
Biological ActivityResearch indicates that compounds similar to 2-amino-3',4'-dihydroxypropiophenone exhibit biological activities such as:
|
---|---|
CAS No. | 19490-60-9 |
Product Name | 2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3 |
Standard InChIKey | VTUFBPJUFSJZCT-UHFFFAOYSA-N |
SMILES | CC(C(=O)C1=CC(=C(C=C1)O)O)N |
Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)O)O)N |
Synonyms | 2-Amino-1-(3,4-dihydroxyphenyl)-1-propanone; |
PubChem Compound | 4138274 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume